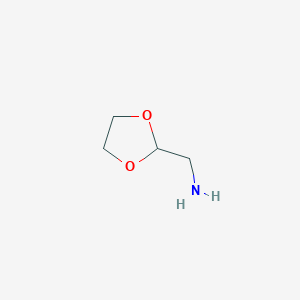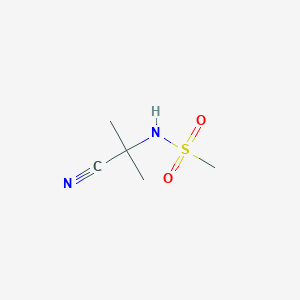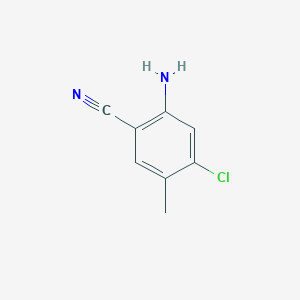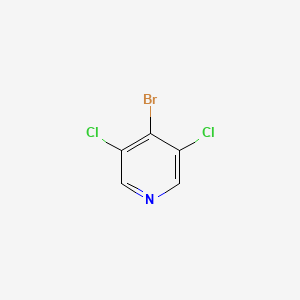
4-Bromo-3,5-dichloropyridine
説明
4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for the synthesis of various biologically active molecules. Although the specific compound 4-Bromo-3,5-dichloropyridine is not directly mentioned in the provided papers, the related halogenated pyridines and their derivatives discussed in these studies offer valuable insights into the chemical behavior and applications of such compounds in synthetic chemistry.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are a type of halogen exchange reaction . This method demonstrates the potential for creating complex halogenated pyridines that could be further functionalized. Similarly, the synthesis of novel pyridine derivatives through carbon-carbon coupling reactions has been reported, indicating the versatility of pyridine derivatives in forming new compounds . The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives also involves condensation and alkylation reactions, showcasing the reactivity of brominated pyridines in forming heterocyclic compounds .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of various halogenated pyridines and their derivatives . These studies reveal that the molecular conformation of these compounds can significantly influence their physical properties and reactivity. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding, which can affect the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is highlighted by their ability to undergo various chemical reactions. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia results in regioselective displacement, leading to the formation of aminopyrimidines . The bromonium ions derived from pyridine compounds can react with acceptor olefins, indicating the potential of brominated pyridines to participate in electrophilic addition reactions .
Physical and Chemical Properties Analysis
Density functional theory (DFT) calculations have been employed to study the vibrational spectra, molecular stability, and electronic properties of halogenated pyridines . These studies provide insights into the bond strength, charge transfer, and chemical reactivity of the molecules. For instance, the comparative thermodynamic properties of tetrafluoropyridines have been analyzed, revealing information about their stability and reactivity . Additionally, the vibrational spectral studies of brominated and chlorinated pyridines have shown evidence of strong hydrogen bonding, which can influence the physical properties of these compounds .
科学的研究の応用
1. Functionalization Strategies
4-Bromo-3,5-dichloropyridine is used in the selective functionalization of dichloropyridines. Marzi, Bigi, and Schlosser (2001) demonstrated that upon treatment with specific reagents, 3,5-dichloro-4-bromopyridine affords lithiated intermediates, crucial in organic synthesis (Marzi, Bigi, & Schlosser, 2001).
2. Halogen/Halogen Displacement
Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines, highlighting the reactivity of compounds like 4-bromo-3,5-dichloropyridine in such processes (Schlosser & Cottet, 2002).
3. Synthesis of Derivatives via Cross-Coupling Reactions
The role of 4-bromo-3,5-dichloropyridine in the synthesis of various derivatives through palladium-catalyzed cross-coupling reactions was studied by Nazeer et al. (2020) and Rivera et al. (2019). These studies reveal its importance in creating compounds with potential applications in electronic and optical properties (Nazeer et al., 2020); (Rivera et al., 2019).
4. Investigation in Synthesis of Impurities
Xing-yu (2015) focused on synthesizing impurities introduced by 4-amine-3,5-dichloropyridine in specific pharmaceutical compounds, demonstrating the compound's relevance in understanding and controlling impurity profiles in drug synthesis (Xing-yu, 2015).
5. 'LEGO' System Application
Pabst and Sauer (1999) utilized 4-bromo-3,5-dichloropyridine in a 'LEGO' system for the synthesis of oligopyridines. Their work highlights its use in constructing complex molecular structures (Pabst & Sauer, 1999).
特性
IUPAC Name |
4-bromo-3,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLQBZBVPYAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443439 | |
| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichloropyridine | |
CAS RN |
343781-45-3 | |
| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





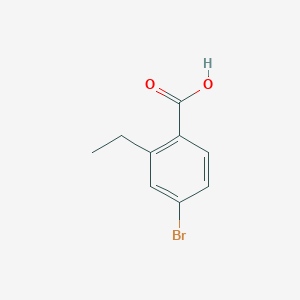
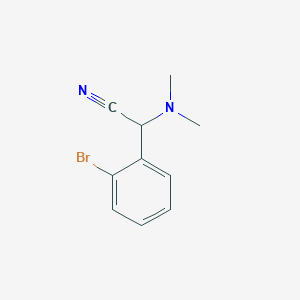
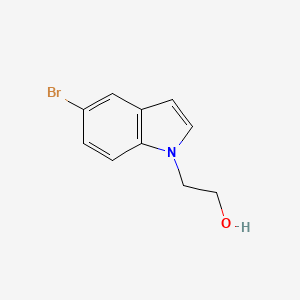


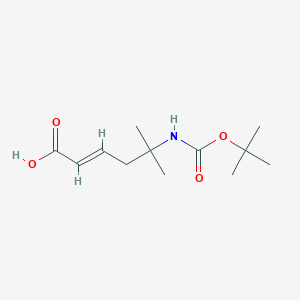
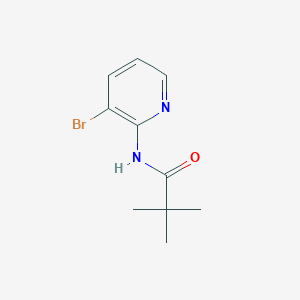
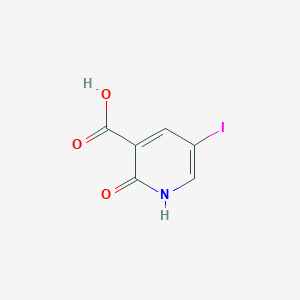
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
